Cas no 1805261-96-4 (Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate)
Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate
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- Inchi: 1S/C8H5F2IN2O4/c1-17-8(14)5-4(11)6(13(15)16)3(2-12-5)7(9)10/h2,7H,1H3
- InChI Key: SZNKLWOCXRVJIS-UHFFFAOYSA-N
- SMILES: IC1C(C(=O)OC)=NC=C(C(F)F)C=1[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 312
- XLogP3: 2.1
- Topological Polar Surface Area: 85
Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029021770-250mg |
Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate |
1805261-96-4 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
| Alichem | A029021770-500mg |
Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate |
1805261-96-4 | 95% | 500mg |
$1,819.80 | 2022-04-01 | |
| Alichem | A029021770-1g |
Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate |
1805261-96-4 | 95% | 1g |
$3,010.80 | 2022-04-01 |
Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate
Comprehensive Overview of Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate (CAS No. 1805261-96-4)
Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate (CAS No. 1805261-96-4) is a highly specialized pyridine derivative that has garnered significant attention in the field of organic synthesis and pharmaceutical intermediates. This compound, characterized by its unique difluoromethyl and nitro functional groups, serves as a critical building block in the development of bioactive molecules. Its structural complexity and reactivity make it a valuable asset for researchers exploring drug discovery and agrochemical applications.
The growing interest in fluorinated compounds and iodinated pyridines has positioned Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate as a compound of high relevance. Fluorine incorporation, in particular, is a hot topic in medicinal chemistry due to its ability to enhance metabolic stability and bioavailability. This aligns with current trends in precision medicine and targeted therapy, where researchers seek compounds with optimized pharmacokinetic properties. The iodo substituent further expands its utility in cross-coupling reactions, a cornerstone of modern synthetic methodology.
From a synthetic chemistry perspective, CAS No. 1805261-96-4 offers versatile reactivity. The nitro group can be reduced to an amine, enabling the construction of heterocyclic scaffolds, while the methyl ester provides a handle for further derivatization. Such flexibility is crucial for high-throughput screening and library synthesis, addressing the demand for diverse molecular architectures in lead optimization. Recent publications highlight its role in generating kinase inhibitors and antimicrobial agents, reflecting its broad applicability.
In the context of sustainability and green chemistry, the synthesis and handling of Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate adhere to evolving regulatory standards. Researchers are increasingly focusing on atom-efficient protocols and catalytic processes to minimize waste, a trend mirrored in industry practices. This compound's compatibility with flow chemistry and microwave-assisted synthesis further enhances its appeal, as these techniques align with the push for energy-efficient manufacturing.
The analytical characterization of CAS No. 1805261-96-4 involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure precise quality control, a critical factor for pharmaceutical-grade intermediates. Additionally, computational tools like molecular docking and QSAR modeling are employed to predict its interactions in biological systems, bridging the gap between chemical synthesis and therapeutic efficacy.
As the scientific community continues to explore structure-activity relationships (SAR), Methyl 5-(difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylate remains a focal point for innovation. Its integration into combinatorial chemistry and fragment-based drug design underscores its potential to address unmet medical needs. With ongoing advancements in chemoinformatics and AI-driven drug discovery, this compound exemplifies the synergy between traditional synthetic expertise and cutting-edge technology.
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